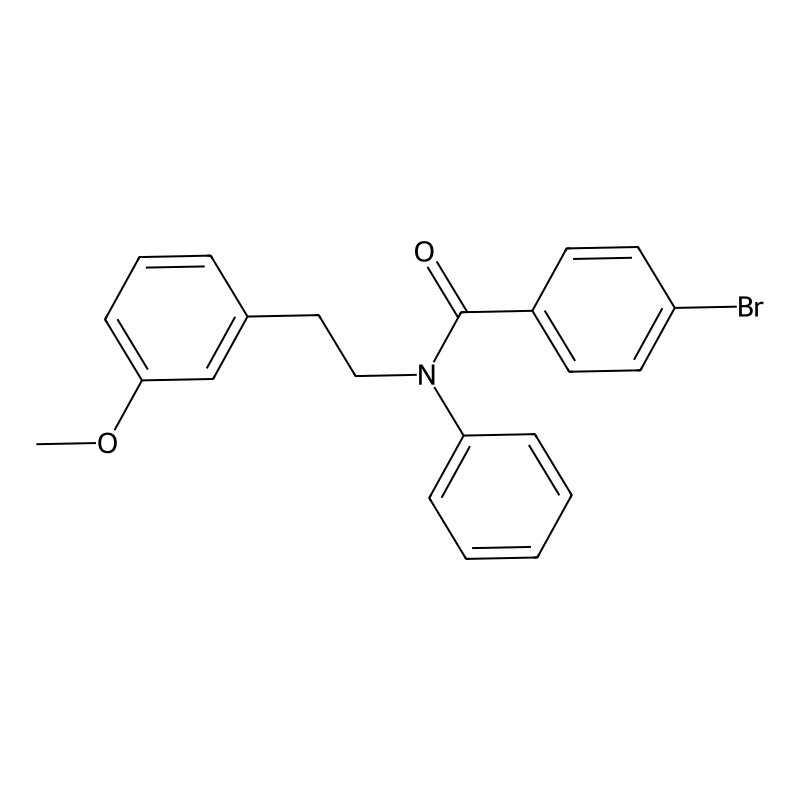

4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide is a chemical compound characterized by its specific molecular structure, which includes a bromine atom, a methoxy group, and phenyl and benzamide functionalities. Its molecular formula is , indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The compound is notable for its potential applications in medicinal chemistry due to its unique structural features that may influence biological activity.

There is no current information available on the mechanism of action of this compound.

- The presence of a bromine atom suggests potential for irritation and requires careful handling.

- The aromatic rings might raise concerns about potential carcinogenicity, although further research would be needed for confirmation.

- Chemical Databases: Searches on scientific databases like PubChem [] and scientific literature databases like Google Scholar yielded no specific research applications for this particular compound.

- Commercial Availability: The compound is commercially available from a few chemical suppliers, but the product descriptions solely focus on its purchase and do not mention any specific research uses [].

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new derivatives.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Reduction: The compound may be reduced to form amines or other derivatives depending on the reducing agent used.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further studies.

Research indicates that compounds similar to 4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide exhibit significant biological activities. For instance, derivatives of N-phenylbenzamide have shown cytotoxic effects against various cancer cell lines, with some displaying IC50 values in the low micromolar range . This suggests that the compound may possess anticancer properties, warranting further investigation into its mechanism of action and therapeutic potential.

The synthesis of 4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide can be achieved through several methods:

- Direct Coupling Reaction: A common approach involves coupling 4-bromoaniline with 3-methoxyphenethylamine in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

- One-Pot Reactions: Recent advancements in synthetic methodologies allow for one-pot reactions that can simplify the process and improve yields .

- Catalytic Methods: Utilizing transition metal catalysts can enhance reaction rates and selectivity during the synthesis of complex derivatives.

4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide has potential applications in several fields:

- Medicinal Chemistry: Due to its structural characteristics, it may serve as a lead compound for developing new anticancer agents.

- Pharmaceutical Research: Its unique properties make it a candidate for further pharmacological studies aimed at understanding its therapeutic effects.

- Chemical Biology: The compound could be used in studies exploring enzyme interactions or cellular pathways.

Interaction studies are crucial for understanding how 4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide interacts with biological targets. Preliminary studies suggest that similar compounds can bind effectively to proteins involved in cancer pathways, potentially inhibiting their activity . Further research using techniques such as molecular docking and dynamic simulations could elucidate binding affinities and interaction mechanisms.

Several compounds share structural similarities with 4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-N-(4-methoxyphenyl)benzamide | Contains a methoxy group on a different phenyl ring | May exhibit different biological activities due to structural variations |

| N-(2-Methoxyphenyl)benzamide | Lacks bromine but retains phenyl and methoxy groups | Potentially less reactive than brominated derivatives |

| N-(3-Methoxyphenyl)benzamide | Similar methoxy substitution but without bromine | Useful for comparative biological activity studies |

The uniqueness of 4-Bromo-N-(3-methoxyphenethyl)-N-phenylbenzamide lies in its bromine substitution, which may enhance reactivity and biological activity compared to its analogs.